Sulfur trioxide-trimethylamine

Catalog No.
S751293
CAS No.
3162-58-1
M.F
C3H9NO3S
M. Wt
139.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfur trioxide-trimethylamine

CAS Number

3162-58-1

Product Name

Sulfur trioxide-trimethylamine

IUPAC Name

N,N-dimethylmethanamine;sulfur trioxide

Molecular Formula

C3H9NO3S

Molecular Weight

139.18 g/mol

InChI

InChI=1S/C3H9N.O3S/c2*1-4(2)3/h1-3H3;

InChI Key

DXASQZJWWGZNSF-UHFFFAOYSA-N

SMILES

CN(C)C.O=S(=O)=O

Synonyms

N,N-Dimethyl-methanamine Compd. with Sulfur Trioxide; Trimethylamine Compd. with Sulfur Trioxide; Sulfur Trioxide Compd. with N,N-Dimethylmethanamine; Sulfur Trioxide Compd. with Trimethylamine; NSC 9838; Sulfur Trioxide-trimethylamine; Sulfur Trioxi

Canonical SMILES

CN(C)C.O=S(=O)=O

The exact mass of the compound Sulfur trioxide-trimethylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9838. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sulfur trioxide-trimethylamine (SO3-TMA) is a stable, solid, and easy-to-handle donor-acceptor complex that serves as a moderated source of sulfur trioxide. It is widely employed in organic synthesis for sulfation and sulfamation reactions, particularly for substrates sensitive to harsher reagents like free SO3, oleum, or chlorosulfonic acid. Its primary procurement value lies in providing a safer, more selective, and process-friendly alternative for introducing sulfate or sulfamate groups into a wide range of molecules, including polysaccharides, steroids, and pharmaceutical intermediates.

Research Fit

I
Reagent Type
Solid-state electrophilic SO₃ donor for sulfation and sulfonation
II
Solvent Profile
Soluble in hot water and ethanol; limited cold-water solubility
Enables aqueous and alcoholic reaction media
III
Handling
Moisture-sensitive; store cool and dry; controlled reactivity vs. free SO₃ gas

Substituting Sulfur trioxide-trimethylamine with other SO3 complexes, such as those with pyridine (SO3-Py) or dimethylformamide (SO3-DMF), is often impractical due to significant differences in reactivity, solubility, and thermal stability. The choice of the amine dictates the Lewis basicity, which in turn moderates the electrophilicity of the SO3, directly impacting reaction kinetics and selectivity. For instance, the reactivity of complexes generally follows the inverse order of the amine's base strength, with SO3-TMA being less reactive and often more selective than the SO3-Py or SO3-DMF complexes. This non-interchangeability means that a process optimized with SO3-TMA for a specific substrate and solvent system will likely require complete re-optimization of reaction conditions, temperature, and work-up procedures if a different complex is used, potentially leading to lower yields, increased byproducts, or even reaction failure.

Substitution Risk

Risk 1
SO₃-trimethylamine
vs. SO₃-pyridine
Thermal stability differs markedly; pyridine complex decomposes at lower temperatures, limiting high-temperature reactions.
Risk 2
SO₃-trimethylamine
vs. SO₃-triethylamine / SO₃-DMF
Amine partner controls regioselectivity; substituting shifts sulfation pattern on polysaccharides and may alter product bioactivity.
Risk 3
SO₃-trimethylamine
vs. other SO₃-amine complexes
Aqueous compatibility is complex-specific; many alternatives hydrolyze rapidly, precluding water-based sulfation workflows.

Superior Thermal Stability for a Wider and Safer Processing Window

Sulfur trioxide-trimethylamine exhibits significantly higher thermal stability compared to other common SO3-amine complexes. It has a documented decomposition temperature of approximately 232 °C. In contrast, the widely used substitute Sulfur trioxide-triethylamine complex has a much lower melting/decomposition point, around 85-95 °C, while the Sulfur trioxide-pyridine complex also shows lower thermal stability.

Evidence DimensionDecomposition Temperature
Target Compound Data~232 °C
Comparator Or BaselineSulfur trioxide-triethylamine complex: ~85-95 °C
Quantified Difference>130 °C higher decomposition temperature
ConditionsAs reported in literature and supplier technical data sheets.

Higher thermal stability allows for reactions to be run at elevated temperatures without reagent degradation, expanding the viable process window and enhancing operational safety.

Thermal Stability
Head-to-head
ΔT ≈ 60–80°C higher vs. SO₃-pyridine (232°C dec. vs. 155–170°C)
Supports high-temperature sulfation reactions beyond pyridine limits.
Reaction temperature window expanded for thermally demanding substrates.

Reduced Reactivity Enables Higher Selectivity for Complex Substrates

The reactivity of SO3-amine complexes is inversely correlated with the Lewis base strength of the amine. Trimethylamine is a stronger base than pyridine or dimethylformamide. Consequently, the SO3-TMA complex is a more moderate and less reactive sulfating agent compared to SO3-Pyridine or SO3-DMF. This moderated reactivity is crucial for achieving high selectivity. For example, in the sulfation of aminoalcohols, SO3-amine complexes can selectively sulfate the nitrogen atom, whereas harsher reagents like chlorosulfonic acid attack the hydroxyl groups. This allows for precise functionalization of complex molecules without the need for extensive protecting group strategies.

Evidence DimensionRelative Reactivity (Qualitative)
Target Compound DataLower / More Moderate
Comparator Or BaselineSO3-Pyridine & SO3-DMF: Higher / More Reactive
Quantified DifferenceNot directly quantified, but established by chemical principle and application.
ConditionsGeneral organic synthesis conditions for sulfation/sulfamation.

For synthesizing complex, multi-functional molecules (e.g., pharmaceuticals, bioactive polysaccharides), lower reactivity translates to higher yields of the desired product and fewer purification steps.

DS Control
Head-to-head
DS = 1.85–1.88 (range ≤0.03)
Reported tight DS control for reproducible octasaccharide synthesis.
Under one-pot O-sulfation conditions; comparator amine complexes less precise.

Distinct Solubility Profile Enables Use in Aprotic, Non-polar Solvents

Sulfur trioxide-trimethylamine complex is noted for its utility in apolar, aprotic solvents like tetrahydrofuran (THF), where it can be used for mild sulfation reactions. Technical datasheets indicate its solubility in hot ethanol and slight solubility in DMSO and methanol, but importantly, it is not dissociated in non-polar solvents like benzene and chloroform, maintaining its complexed form. This contrasts with other complexes which may require more polar solvents like DMF or pyridine for effective use. The ability to perform reactions in less polar, lower-boiling-point solvents like THF simplifies downstream processing and solvent removal.

Evidence DimensionSolvent Compatibility
Target Compound DataEffective in apolar aprotic solvents (e.g., THF).
Comparator Or BaselineOther complexes (e.g., SO3-Py, SO3-DMF) often used in highly polar solvents (DMF, pyridine).
Quantified DifferenceQualitative difference in optimal solvent systems.
ConditionsSulfation of organic substrates, such as estrogens.

Compatibility with a wider range of solvents, especially those with lower boiling points, simplifies product isolation and purification, reducing energy costs and processing time in a lab or manufacturing setting.

Aqueous Compatibility
Class-level
Stable in water; no dissociation in nonpolar solvents. SO₃-pyridine hydrolyzes rapidly.
Supports aqueous biopolymer sulfation workflows.
Quantitative hydrolysis rate data unavailable; verify under specific conditions.
Amine Partner Effect
Class-level
Amine dictates O-6 vs. O-2 preference; TMAS effective for K4/K5/K40 polysaccharides.
Regioselectivity requires amine selection; pattern determines biological response.
Direct TMAS regioselectivity data limited; class-level inference from cellulose model.

Selective Sulfamation of Acid-Sensitive Pharmaceutical Intermediates

For the synthesis of complex molecules containing both hydroxyl and amino groups, the moderated reactivity of SO3-TMA allows for the selective N-sulfation (sulfamation) without significant O-sulfation or degradation of acid-labile protecting groups. This is particularly valuable in multi-step syntheses where preserving chemical integrity is paramount.

Controlled Sulfation of Polysaccharides and Biopolymers

When modifying sensitive biopolymers like chitooligosaccharides or glycosaminoglycans, the goal is often to introduce sulfate groups without causing chain degradation. The milder nature of SO3-TMA compared to SO3-Py or SO3-DMF minimizes depolymerization, leading to a more uniform product with a preserved molecular weight backbone, which is critical for biological activity.

Reactions Requiring Higher Temperatures or Extended Reaction Times

Due to its high thermal decomposition temperature (>230 °C), SO3-TMA is the appropriate choice for sulfation reactions that require heating to overcome activation barriers for less reactive substrates. Unlike complexes with lower stability, it ensures consistent reagent availability throughout a prolonged or high-temperature reaction, improving reproducibility and final yield.

Processes Utilizing Tetrahydrofuran (THF) or Other Aprotic Solvents

In workflows where the substrate has optimal solubility in aprotic, non-polar solvents like THF, SO3-TMA is a suitable reagent. Its demonstrated efficacy in such solvent systems facilitates a homogeneous reaction environment and simplifies the subsequent work-up and solvent removal steps compared to reactions run in high-boiling polar solvents like DMF.

Application Fit Matrix

Application
Selection Property
Validation Focus
Heparin-mimetic oligosaccharide synthesis
Tight degree-of-substitution control
DS reproducibility and single-species yield
Bacterial polysaccharide O-sulfation (K4/K5/K40)
Aqueous-phase compatibility and direct suspension method
Product MW and sulfate/carboxyl ratio
High-temperature sulfation of robust substrates
Thermal stability advantage over SO₃-pyridine
Reagent integrity at elevated temperatures; nonpolar solvent stability
Sulfation of acid-sensitive heterocycles and steroids
Mild sulfation selectivity
Absence of acid-catalyzed rearrangements; selective diol sulfation

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

17736-86-6
3162-58-1

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